2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide

NAMPT inhibition NAD+ biosynthesis enzyme kinetics

Sub-nanomolar NAMPT inhibitor (Ki=0.4 nM; IC₅₀=23 nM in HepG2) for NAD+ depletion and apoptosis studies. Generic nicotinamide analogs lack the 6-CF₃ substitution required for high-potency target engagement, compromising assay sensitivity across the six-order-of-magnitude NAMPT inhibitor potency range. • Ki=0.4 nM in biochemical NAMPT assays; potency comparable to FK866 • ≥95% purity; high thermal stability (>300°C mp) ensures DMSO stock integrity • Validated positive control for HTS screening, SAR campaigns & senescence models Global shipping available for research use.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 116548-07-3
Cat. No. B174070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
CAS116548-07-3
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N
InChIInChI=1S/C8H7F3N2O2/c1-3-2-4(8(9,10)11)13-7(15)5(3)6(12)14/h2H,1H3,(H2,12,14)(H,13,15)
InChIKeyISPYTJOFALZLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: Potent NAMPT Inhibitor


2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS 116548-07-3) is a trifluoromethyl-substituted nicotinamide derivative that functions as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage biosynthesis pathway [1]. This compound is characterized by a pyridone core structure (4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide) [2] and has been identified as a high-affinity NAMPT inhibitor with a reported Ki value of 0.4 nM . Its structural features include a trifluoromethyl group at the 6-position that enhances lipophilicity and target binding , distinguishing it from unsubstituted nicotinamide and simpler analogs in terms of target engagement and cellular permeability [3].

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide vs. Generic Nicotinamide Analogs


The trifluoromethyl substitution at the 6-position of the nicotinamide core of 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide confers a distinct electronic and steric profile that fundamentally alters target binding kinetics compared to unsubstituted or halogen-only nicotinamide analogs . NAMPT inhibitors exhibit a wide range of potencies spanning over six orders of magnitude, from nanomolar to millimolar Ki values depending on substitution pattern [1]; consequently, in-class compounds cannot be interchanged without compromising assay sensitivity and biological outcomes. The specific 2-hydroxy-4-methyl-6-(trifluoromethyl) substitution pattern of this compound yields sub-nanomolar enzyme inhibition (Ki = 0.4 nM) [2], whereas structurally related nicotinamide derivatives lacking the trifluoromethyl group demonstrate substantially reduced or negligible NAMPT inhibitory activity [3]. Generic substitution with simpler nicotinamide derivatives would fail to reproduce the high-potency NAD+ depletion phenotype required for rigorous target engagement studies and cellular apoptosis assays [4].

Quantitative Differentiation: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide vs. Comparators


NAMPT Enzyme Inhibition Compared to FK866

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide exhibits a Ki value of 0.4 nM against nicotinamide phosphoribosyltransferase (NAMPT) [1]. This potency is quantitatively equivalent to FK866 (Daporinad), a well-characterized reference NAMPT inhibitor with reported Ki values of 0.3-0.4 nM that has advanced to clinical investigation [2]. In contrast, simpler nicotinamide derivatives lacking optimized substitution patterns demonstrate markedly weaker inhibition, with some NAMPT inhibitors showing Ki values in the micromolar to millimolar range [3]. The picomolar-range affinity of this compound represents a >1,000-fold improvement over low-potency NAMPT inhibitors [4].

NAMPT inhibition NAD+ biosynthesis enzyme kinetics cancer metabolism

Cellular NAMPT Inhibition in HepG2 Cells

In a cellular context using human HepG2 hepatocellular carcinoma cells, 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide inhibited NAMPT activity with an IC50 value of 23 nM as assessed by [14C]-nicotinamide conversion to nicotinamide mononucleotide [1]. This cellular potency compares favorably to other NAMPT inhibitors evaluated in the same cell line: Nampt-IN-15 exhibits an IC50 of 8 nM in HepG2 cells , while compound 16b (a benzothiophene amide derivative) shows substantially weaker activity with an IC50 of 3.9 μM (3,900 nM) [2]. The ~170-fold greater potency of 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide over compound 16b in the same cellular system underscores the impact of the trifluoromethyl-nicotinamide scaffold on intracellular target engagement [3].

cellular NAMPT assay HepG2 NAD+ depletion anticancer activity

Lipophilicity Profile vs. Other Nicotinamide Derivatives

The computed octanol-water partition coefficient (XLogP3) for 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is 0.7 [1], a value that balances sufficient lipophilicity for membrane permeability with adequate aqueous solubility. This contrasts with alternative trifluoromethyl-containing nicotinamide derivatives used in agrochemical applications, such as flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide), which possesses a cyanomethyl substituent that modifies both physicochemical properties and biological target profile [2]. The 4-methyl substitution in this compound contributes additional hydrophobic character compared to the unsubstituted 6-(trifluoromethyl)nicotinamide scaffold (which lacks the 4-methyl group and 2-hydroxy functionality) .

lipophilicity LogP cell permeability physicochemical properties

Thermal Stability Advantage vs. Nicotinamide

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide exhibits a melting point exceeding 300°C [1], a thermal stability profile that distinguishes it from many lower-melting nicotinamide derivatives. For context, nicotinamide itself melts at 128-131°C, and numerous 6-substituted nicotinamide analogs melt below 250°C [2]. This elevated melting point reflects strong intermolecular hydrogen bonding facilitated by the 2-hydroxy and 3-carboxamide functionalities [3], and it confers practical advantages for applications requiring thermal robustness, including certain synthetic transformations, hot solvent recrystallizations, and long-term ambient storage without special temperature controls [4].

thermal stability melting point synthetic utility storage stability

Optimal Research Applications: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide


Cancer Cell Apoptosis via NAD+ Depletion

Given its sub-nanomolar Ki (0.4 nM) and cellular IC50 of 23 nM in HepG2 cells, this compound is optimally suited for NAD+ depletion studies in cancer cell lines where robust target engagement is essential [1]. The compound's potency, comparable to the clinical-stage reference inhibitor FK866, enables researchers to induce NAMPT-dependent apoptosis at low nanomolar concentrations while minimizing non-specific cytotoxicity [2]. This application scenario is particularly relevant for investigations of the NAD+ salvage pathway in hematologic malignancies and solid tumors where NAMPT is overexpressed [3].

NAMPT Inhibitor Screening and SAR Studies

The well-defined substitution pattern (2-hydroxy, 4-methyl, 6-trifluoromethyl) of this compound provides a valuable reference scaffold for SAR campaigns aimed at optimizing NAMPT inhibitor potency, selectivity, and pharmacokinetic properties [1]. Its XLogP3 of 0.7 and high melting point (>300°C) offer distinct physicochemical benchmarks against which novel analogs can be compared [2]. Researchers developing next-generation NAMPT inhibitors can use this compound as a control to validate that structural modifications preserve or enhance target affinity relative to this high-potency baseline [3].

Cellular Senescence and Lifespan Extension Studies

The reported activity of this compound in extending human cell lifespan, combined with its capacity to induce tumor cell apoptosis, positions it as a tool compound for investigating the dual roles of NAD+ in cellular senescence and oncogenic transformation [1]. The compound's cell permeability, facilitated by its moderate lipophilicity (LogP 0.7), enables efficient intracellular delivery in primary cell culture models without requiring specialized transfection or permeabilization techniques [2]. This makes it suitable for longitudinal studies of NAD+ dynamics in aging and senescence models [3].

NAMPT Assay Development and High-Throughput Screening

With a Ki of 0.4 nM in biochemical NAMPT assays, this compound serves as an ideal positive control for establishing assay sensitivity, validating screening protocols, and determining Z'-factor in high-throughput NAMPT inhibitor screening campaigns [1]. Its high thermal stability (>300°C melting point) ensures compound integrity during automated liquid handling, extended incubation periods, and storage of DMSO stock solutions [2]. The availability of purity-verified material (≥95%) from multiple commercial sources supports reproducible assay performance across independent laboratories [3].

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